molecular formula C13H18FNO2 B11729672 N-Boc-2-fluoro-1-phenylethanamine CAS No. 2006278-27-7

N-Boc-2-fluoro-1-phenylethanamine

Cat. No.: B11729672
CAS No.: 2006278-27-7
M. Wt: 239.29 g/mol
InChI Key: URSFJYUZIMUYRH-UHFFFAOYSA-N
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Description

N-Boc-2-fluoro-1-phenylethanamine, also known as tert-butyl N-(2-fluoro-1-phenylethyl)carbamate, is a research chemical with the molecular formula C13H18FNO2 and a molecular weight of 239.29 g/mol. This compound is characterized by the presence of a fluoro group attached to a phenylethanamine backbone, protected by a tert-butoxycarbonyl (Boc) group.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Boc-2-fluoro-1-phenylethanamine can be synthesized through a multi-step process. One common method involves the reaction of 2-fluoro-1-phenylethanamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-Boc-2-fluoro-1-phenylethanamine undergoes various chemical reactions, including:

    Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

    Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar aprotic solvents.

    Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group, often in dichloromethane or another organic solvent.

Major Products Formed

    Substitution Reactions: Depending on the nucleophile used, various substituted phenylethanamines can be formed.

    Deprotection Reactions: The primary product is 2-fluoro-1-phenylethanamine, with the Boc group removed.

Scientific Research Applications

N-Boc-2-fluoro-1-phenylethanamine is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme-substrate interactions and receptor binding studies.

    Industry: It is employed in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of N-Boc-2-fluoro-1-phenylethanamine involves its interaction with specific molecular targets. The fluoro group can enhance binding affinity to certain receptors or enzymes, potentially altering their activity. The Boc group serves as a protective group, allowing for selective reactions at other sites on the molecule .

Comparison with Similar Compounds

Similar Compounds

    N-Boc-2-chloro-1-phenylethanamine: Similar structure but with a chloro group instead of a fluoro group.

    N-Boc-2-bromo-1-phenylethanamine: Similar structure but with a bromo group instead of a fluoro group.

    N-Boc-2-iodo-1-phenylethanamine: Similar structure but with an iodo group instead of a fluoro group.

Uniqueness

N-Boc-2-fluoro-1-phenylethanamine is unique due to the presence of the fluoro group, which can significantly influence the compound’s reactivity, binding affinity, and overall chemical properties compared to its halogenated analogs.

Properties

CAS No.

2006278-27-7

Molecular Formula

C13H18FNO2

Molecular Weight

239.29 g/mol

IUPAC Name

tert-butyl N-(2-fluoro-1-phenylethyl)carbamate

InChI

InChI=1S/C13H18FNO2/c1-13(2,3)17-12(16)15-11(9-14)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,16)

InChI Key

URSFJYUZIMUYRH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CF)C1=CC=CC=C1

Origin of Product

United States

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